molecular formula C22H21FN4O2S B2701448 N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-74-9

N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2701448
CAS RN: 1251679-74-9
M. Wt: 424.49
InChI Key: YNGBVAHSLQMCEX-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused heterocyclic system that is often found in compounds with diverse biological activities . This includes antifungal , anti-inflammatory, anti-oxidation, anti-cancer activity , and more.


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are often related to their biological activities. For example, some derivatives have shown promising VEGFR-2 inhibitory activity and cytotoxicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using various techniques. For example, the electron absorption spectrum can be measured in the 200–1500 nm spectral range using a spectrophotometer .

Scientific Research Applications

Adsorption Applications

Overview: This compound exhibits intriguing adsorption properties, making it relevant for various applications. Let’s explore some of them:

a. Methane (CH₄) Adsorption: Researchers have investigated the adsorption capacity of this compound for methane (CH₄). In a study involving electrospun Ta-metal organic framework (MOF)/polyether block amide (PEBA) nanohybrids, the material demonstrated promising CH₄ adsorption capabilities . The use of MOFs in gas storage and separation is an active area of research, and this compound’s unique structure may contribute to efficient CH₄ capture.

Dielectric Electrets

Overview: Electrets are insulating materials that carry quasi-permanent charges. They find applications in electronic devices, filtration fabrics, and biological/medical sterilization. Here’s how this compound fits in:

b. Soluble Poly(4-fluorostyrene) Electrets: Soluble poly(4-fluorostyrene) has been explored as a high-performance dielectric electret material. Its optical transparency, solution processability, and charge retention properties make it suitable for various applications. Researchers have investigated its potential in electronic devices and filtration fabrics . The compound’s unique properties contribute to its effectiveness as an electret material.

Environmental Remediation

Overview: Given the compound’s structure and properties, it may have applications in environmental remediation. Here’s a brief overview:

c. PFAS Removal: Per- and polyfluoroalkyl substances (PFAS) are persistent organic pollutants that contaminate the environment. Researchers are actively seeking effective methods to remove PFAS from water and soil. While direct studies on this specific compound are limited, its sulfonamide functional group suggests potential for PFAS adsorption or sequestration. Further research is needed to explore its efficacy in PFAS removal .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine derivatives can vary depending on the specific compound and its biological activity. For instance, some derivatives have been found to inhibit the VEGFR-2 signaling pathway, which is critically involved in cancer angiogenesis .

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine scaffold has potential for further exploration in medicinal chemistry due to its diverse biological activities . There is an increasing need to develop alternative treatments that act via a unique mechanism of action relative to currently used drugs .

properties

IUPAC Name

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-17-8-12-20(13-9-17)27(15-18-6-10-19(23)11-7-18)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGBVAHSLQMCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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